1-(4-ethoxyphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(4-ethoxyphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a furan ring, and an ethoxyphenyl group
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-ethoxyaniline with furan-2-carboxylic acid hydrazide in the presence of a suitable dehydrating agent. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with an isocyanate to form the urea derivative.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common reaction conditions include the use of solvents such as ethanol or acetonitrile, and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization reaction.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The nitro group in the ethoxyphenyl ring can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms in the furan and thiadiazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitro group may yield aniline derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. These activities are attributed to the ability of the thiadiazole ring to interact with biological targets, such as enzymes and receptors.
Medicine: The compound has potential applications in drug discovery and development. Its antimicrobial and anticancer properties make it a candidate for the development of new therapeutic agents.
Industry: In the material science field, thiadiazole derivatives are used in the development of new materials with unique properties, such as conductivity and fluorescence. These materials have applications in electronics, sensors, and imaging.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, leading to the inhibition of enzyme activity or modulation of receptor function. For example, the compound may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may induce apoptosis by interacting with signaling pathways that regulate cell survival and proliferation.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:
1-(4-chlorophenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea: This compound has a similar structure but with a chlorine atom instead of an ethoxy group. It may exhibit different biological activities due to the presence of the chlorine atom.
1-(4-methoxyphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea: This compound has a methoxy group instead of an ethoxy group. The presence of the methoxy group may affect the compound’s solubility and reactivity.
1-(4-nitrophenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea: This compound has a nitro group instead of an ethoxy group. The nitro group may enhance the compound’s electron-withdrawing properties, affecting its reactivity and biological activity.
The uniqueness of this compound lies in the presence of the ethoxy group, which may influence its solubility, reactivity, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-21-11-7-5-10(6-8-11)16-14(20)17-15-19-18-13(23-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H2,16,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDWBPYPBMEJME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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